N-({4-ALLYL-5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-N-PHENYLAMINE
Overview
Description
N-({4-ALLYL-5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-N-PHENYLAMINE is a complex organic compound that features a triazole ring, a bromobenzyl group, and an allyl group
Preparation Methods
The synthesis of N-({4-ALLYL-5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-N-PHENYLAMINE typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-({4-ALLYL-5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
N-({4-ALLYL-5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-N-PHENYLAMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-({4-ALLYL-5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-N-PHENYLAMINE involves its interaction with specific molecular targets. The triazole ring and bromobenzyl group are key functional moieties that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-({4-ALLYL-5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-N-PHENYLAMINE can be compared with other similar compounds such as:
N-({4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-N-PHENYLAMINE: This compound features a chlorobenzyl group instead of a bromobenzyl group, which can affect its reactivity and biological activity.
N-({4-ALLYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-N-PHENYLAMINE: The presence of a fluorobenzyl group can impart different electronic properties and influence the compound’s interactions with molecular targets.
Properties
IUPAC Name |
N-[[5-[(3-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4S/c1-2-11-24-18(13-21-17-9-4-3-5-10-17)22-23-19(24)25-14-15-7-6-8-16(20)12-15/h2-10,12,21H,1,11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTVGCNFIRJNPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)CNC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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